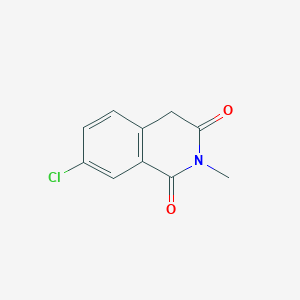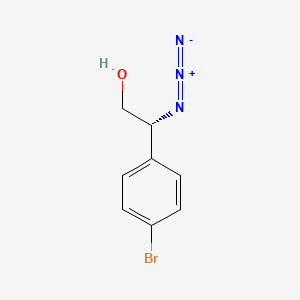
(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol is a chemical compound characterized by the presence of an azido group and a bromophenyl group attached to an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azido-2-(4-bromophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.
Formation of Intermediate: The 4-bromobenzaldehyde is subjected to a reaction with a suitable azide source, such as sodium azide, under controlled conditions to form the azido intermediate.
Reduction: The azido intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-azido-2-(4-bromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The bromophenyl group can engage in halogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R)-2-azido-2-(4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-azido-2-(4-fluorophenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
(2R)-2-azido-2-(4-iodophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2R)-2-azido-2-(4-bromophenyl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
属性
分子式 |
C8H8BrN3O |
|---|---|
分子量 |
242.07 g/mol |
IUPAC 名称 |
(2R)-2-azido-2-(4-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)8(5-13)11-12-10/h1-4,8,13H,5H2/t8-/m0/s1 |
InChI 键 |
ZBCQSNOEBKLMEF-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@H](CO)N=[N+]=[N-])Br |
规范 SMILES |
C1=CC(=CC=C1C(CO)N=[N+]=[N-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


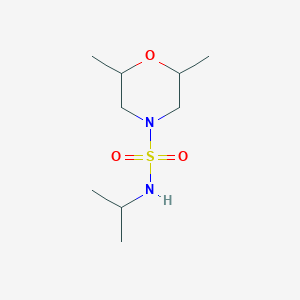
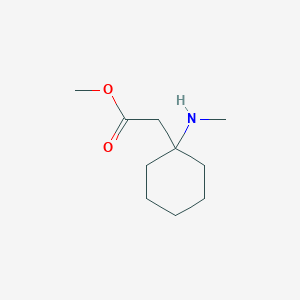




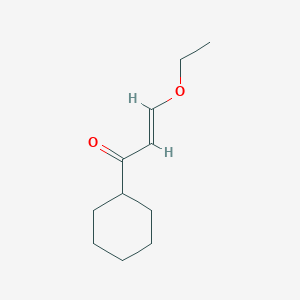



![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)

